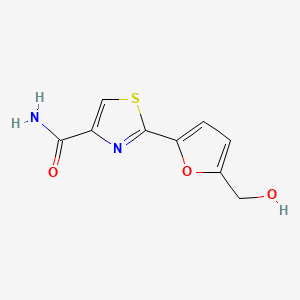
4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is an organic compound that features a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-(hydroxymethyl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to promote the cyclization process.
Another approach involves the use of 5-(hydroxymethyl)furan-2-carboxylic acid as a starting material. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with thiosemicarbazide to form the desired thiazole ring.
Industrial Production Methods
In an industrial setting, the production of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.
化学反应分析
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(5-(Carboxy)furan-2-yl)thiazole-4-carboxamide.
Reduction: 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical structure can impart desirable properties.
作用机制
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is unique due to the combination of the furan and thiazole rings with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
属性
CAS 编号 |
60084-14-2 |
|---|---|
分子式 |
C9H8N2O3S |
分子量 |
224.24 g/mol |
IUPAC 名称 |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4,12H,3H2,(H2,10,13) |
InChI 键 |
OQCLZQWTNBBAKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)C2=NC(=CS2)C(=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


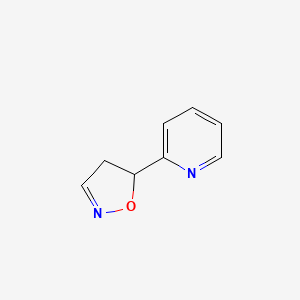
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)

![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
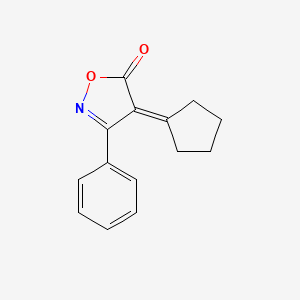
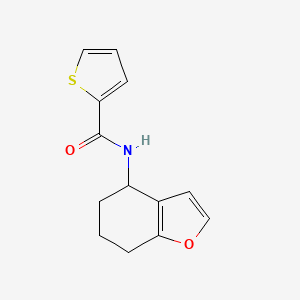
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
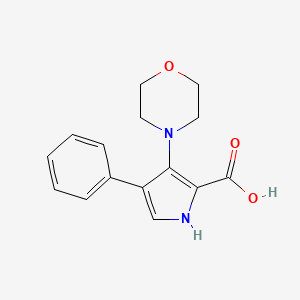
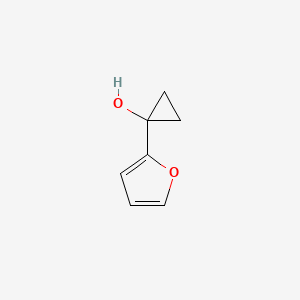
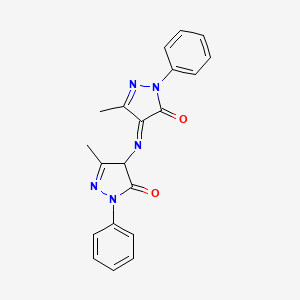
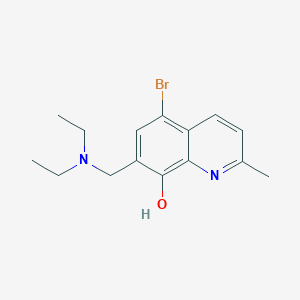

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)

